Pridopidine

Vue d'ensemble

Description

Pridopidine est un médicament expérimental administré par voie orale. Il s'agit d'un agoniste sélectif et puissant du récepteur Sigma-1, actuellement développé par Prilenia Therapeutics. This compound est en phase terminale de développement clinique pour le traitement des maladies neurodégénératives telles que la maladie de Huntington et la sclérose latérale amyotrophique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la pridopidine implique plusieurs étapes, commençant par la préparation de la structure de base de la pipéridine. Les étapes clés comprennent :

Formation du noyau de pipéridine : Le noyau de pipéridine est synthétisé par une série de réactions impliquant la cyclisation de précurseurs appropriés.

Réactions de substitution : La structure de base subit des réactions de substitution pour introduire les groupes propyle et méthylsulfonyle.

Assemblage final : Le produit final est obtenu par des processus de purification et de cristallisation.

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement élevé et une pureté élevée. Des techniques avancées telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour améliorer l'efficacité et la capacité de production .

Types de réactions :

Oxydation : this compound peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre, conduisant à la formation de sulfoxydes et de sulfones.

Réduction : Les réactions de réduction peuvent cibler le groupe sulfonyle, le reconvertissant en sulfure correspondant.

Substitution : Le cycle aromatique de la this compound peut participer à des réactions de substitution électrophile aromatique.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.

Agents réducteurs : Hydrure de lithium et d'aluminium, borohydrure de sodium.

Réactifs de substitution : Halogènes, agents nitrants.

Principaux produits formés :

Sulfoxydes et sulfones : Formés par oxydation.

Sulfures : Formés par réduction.

Aromatiques substitués : Formés par substitution électrophile aromatique.

4. Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les interactions et les affinités de liaison du récepteur Sigma-1.

Biologie : Etudié pour ses effets neuroprotecteurs dans divers modèles cellulaires et animaux.

Médecine : En cours d'essais cliniques pour le traitement de la maladie de Huntington et de la sclérose latérale amyotrophique. Il a montré un potentiel dans l'amélioration de la fonction motrice et le ralentissement de la progression de la maladie.

Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant les maladies neurodégénératives .

5. Mécanisme d'action

This compound agit en se liant et en activant le récepteur Sigma-1 situé à la membrane associée aux mitochondries du réticulum endoplasmique. Le récepteur Sigma-1 régule des processus cellulaires clés essentiels à la santé et à la survie neuronale. L'activation du récepteur Sigma-1 par la this compound démontre des effets neuroprotecteurs, notamment l'amélioration de la fonction mitochondriale, la réduction du stress du réticulum endoplasmique et la restauration de la plasticité synaptique .

Composés similaires :

Dextrométhorphane : Un autre agoniste du récepteur Sigma-1 possédant des propriétés neuroprotectrices.

Fluvoxamine : Un antidépresseur qui agit également sur le récepteur Sigma-1.

Donépézil : Utilisé dans la maladie d'Alzheimer, possède une activité agoniste du récepteur Sigma-1.

Comparaison : this compound est unique par sa haute sélectivité et sa puissance pour le récepteur Sigma-1. Contrairement aux autres composés, la this compound a montré des avantages thérapeutiques constants sur plusieurs mesures indépendantes importantes pour les patients atteints de maladies neurodégénératives. Sa forte occupation du récepteur Sigma-1 avec une interaction minimale avec d'autres récepteurs le distingue des composés similaires .

Applications De Recherche Scientifique

Huntington's Disease

Pridopidine has been extensively studied for its efficacy in Huntington's disease, a neurodegenerative disorder characterized by motor dysfunction and cognitive decline.

- Clinical Trials : The most significant studies include the PROOF-HD trial, which demonstrated clinically meaningful improvements in motor function among patients not on neuroleptics. Although it did not meet its primary endpoint, secondary measures indicated positive effects on motor scores .

- Meta-Analysis Findings : A meta-analysis pooling data from four randomized controlled trials involving 1,119 patients showed that higher doses of this compound (≥90 mg/day) significantly improved the Unified Huntington's Disease Rating Scale-modified Motor Score compared to placebo, while maintaining a safety profile similar to that of placebo .

Amyotrophic Lateral Sclerosis

This compound is also being investigated for its potential in treating amyotrophic lateral sclerosis. Early results from the Healey ALS platform trial indicate that this compound may have beneficial effects on symptoms associated with this condition, although detailed outcomes are still pending .

Safety and Tolerability

In clinical studies, this compound has shown a favorable safety profile. Common adverse events reported include falls, nausea, diarrhea, and cold-like symptoms. Importantly, no serious treatment-related adverse events have been observed, suggesting that this compound is well-tolerated among patients with neurodegenerative diseases .

Summary of Clinical Findings

| Study/Trial | Condition | Key Findings | Dosage | |

|---|---|---|---|---|

| PROOF-HD | Huntington's Disease | Clinically meaningful improvements in motor function | 45 mg twice daily | Positive effects observed |

| PRIDE-HD | Huntington's Disease | Significant improvement in modified Motor Score at higher doses | ≥90 mg/day | Improved motor function |

| Healey ALS Trial | Amyotrophic Lateral Sclerosis | Preliminary findings suggest potential benefits for ALS symptoms | TBD | Further analysis needed |

Mécanisme D'action

Pridopidine works by binding and activating the Sigma-1 Receptor located at the mitochondria-associated membrane of the endoplasmic reticulum. The Sigma-1 Receptor regulates key cellular processes crucial to neuronal health and survival. Activation of the Sigma-1 Receptor by this compound demonstrates neuroprotective effects, including enhancing mitochondrial function, reducing endoplasmic reticulum stress, and restoring synaptic plasticity .

Comparaison Avec Des Composés Similaires

Dextromethorphan: Another Sigma-1 Receptor agonist with neuroprotective properties.

Fluvoxamine: An antidepressant that also acts on the Sigma-1 Receptor.

Donepezil: Used in Alzheimer’s disease, has Sigma-1 Receptor agonist activity.

Comparison: Pridopidine is unique in its high selectivity and potency for the Sigma-1 Receptor. Unlike other compounds, this compound has shown consistent treatment benefits across multiple independent measures important to patients with neurodegenerative diseases. Its robust occupancy of the Sigma-1 Receptor with minimal interaction with other receptors sets it apart from similar compounds .

Activité Biologique

Pridopidine is a small molecule compound currently under investigation for its therapeutic potential in Huntington's disease (HD) and other neurodegenerative disorders. Its biological activity is primarily attributed to its interaction with the sigma-1 receptor (S1R), which plays a critical role in neuroprotection, neuroplasticity, and the modulation of dopaminergic signaling. This article reviews the biological activity of this compound, summarizing key research findings, clinical trial outcomes, and relevant case studies.

This compound exhibits high binding affinity to the sigma-1 receptor, a chaperone protein involved in cellular defense mechanisms. It promotes neurorestoration and offers neuroprotective effects by enhancing dopaminergic signaling and reducing neuroinflammation. Studies have shown that this compound can improve motor function and behavioral states in models of neurodegeneration without significant adverse effects on normal mental activity .

Efficacy in Huntington's Disease

This compound has been evaluated in several clinical trials for its efficacy in improving motor function and overall functional capacity in patients with HD. The following table summarizes key findings from notable studies:

Summary of Clinical Outcomes

- Motor Function Improvement : In pooled analyses from multiple randomized controlled trials (RCTs), patients receiving this compound showed a statistically significant improvement in the modified motor score (mMS) compared to placebo (MD −0.79, p = 0.02) .

- Functional Capacity : In the PRIDE-HD study, patients on a regimen of 45 mg BID demonstrated a nominally significant reduction in TFC decline at 52 weeks .

- Safety Profile : this compound's safety profile was comparable to placebo, with no significant increase in adverse events reported, although higher doses did correlate with increased reports of mild adverse effects such as nasopharyngitis and insomnia .

Case Studies and Research Insights

In animal models, particularly those simulating parkinsonian symptoms, this compound has shown promise for functional neurorestoration. A study involving unilateral 6-hydroxydopamine (6-OHDA) lesions demonstrated that low doses of this compound significantly improved motor deficits and protected dopaminergic neurons . This suggests that this compound may not only alleviate symptoms but also modify disease progression.

Propriétés

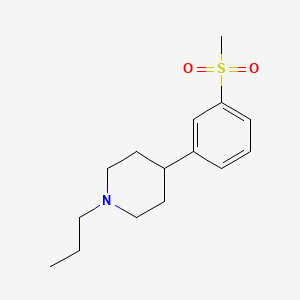

IUPAC Name |

4-(3-methylsulfonylphenyl)-1-propylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2S/c1-3-9-16-10-7-13(8-11-16)14-5-4-6-15(12-14)19(2,17)18/h4-6,12-13H,3,7-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKUEOZJFIXDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)C2=CC(=CC=C2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188225 | |

| Record name | Pridopidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

ACR16 belongs to a novel class of drugs, characterised as dopaminergic stabilisers, CNS active compounds that can both enhance and counteract dopaminergic effects in the brain depending on the initial level of dopaminergic activity. ARC16 works to "smooth" the many functions of this neurotransmitter chemical in striatum and other areas of the brain. Thus they have the ability to stabilize behavioural and motor disturbances caused by neurological and psychiatric disorders. They do this in pathological states without compromising normal thought processes or motor functions. | |

| Record name | ACR-16 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05371 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

346688-38-8 | |

| Record name | Pridopidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=346688-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pridopidine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0346688388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pridopidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11947 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pridopidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pridopidine free base | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRIDOPIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD4TW8S2VK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.